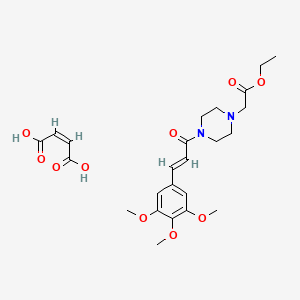
13,16,19-Docosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,16,19-Docosatrienoic acid is a very long-chain omega-3 fatty acid with the chemical formula C22H38O2. It is characterized by three double bonds located at positions 13, 16, and 19 in its carbon chain. This compound is a rare fatty acid and is not commonly found in the typical phospholipid pool of polyunsaturated fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19-Docosatrienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available fatty acid precursors, which undergo a series of elongation and desaturation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. it can be produced through biotechnological methods involving the use of genetically modified microorganisms that can elongate and desaturate fatty acids to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 13,16,19-Docosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds in the compound can be reduced to form saturated fatty acids.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Applications De Recherche Scientifique
13,16,19-Docosatrienoic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Studied for its potential anti-inflammatory properties and its effects on cardiovascular health.
Industry: Utilized in the formulation of specialized nutritional supplements and cosmetics
Mécanisme D'action
The mechanism of action of 13,16,19-Docosatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it inhibits the binding of leukotriene B4 to neutrophil membranes, which can reduce inflammation .
Comparaison Avec Des Composés Similaires
- 13,16,19-Docosapentaenoic acid
- 13,16,19-Docosahexaenoic acid
- 11,14,17-Eicosatrienoic acid
Comparison: 13,16,19-Docosatrienoic acid is unique due to its specific double bond positions and its rarity. Unlike more common omega-3 fatty acids such as docosahexaenoic acid, it is less prevalent in natural sources and has distinct biological activities, particularly in its anti-inflammatory effects .
Propriétés
Numéro CAS |
59708-86-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(13E,16E,19E)-docosa-13,16,19-trienoic acid |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+ |
Clé InChI |
WBBQTNCISCKUMU-IUQGRGSQSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |
Synonymes |
13,16,19-docosatrienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid](/img/structure/B1232941.png)

![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)

![N-(3-methylphenyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinamine](/img/structure/B1232946.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1232948.png)





![(2S)-N-[(2S)-1-[[(E,3S)-4-[(2S,3R)-2-amino-3-hydroxybutanoyl]-4-[(3S,8S)-6-[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-2,5,10-trimethyl-3-(methylamino)-8-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-4,7-dioxoundec-10-en-5-yl]-3-formyl-7-hydroxy-8-methyl-1,6-bis(methylamino)-2,5-dioxododec-10-en-3-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1232961.png)
![(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1232962.png)

